- Efficient Modular Synthesis of Isomeric Mono- and Bispyridyl[2.2]paracyclophanes by Palladium-Catalyzed Cross- Coupling Reactions, Advanced Synthesis & Catalysis, 2016, 358(10), 1664-1670
Cas no 96392-77-7 (4,16-Dibromo2.2paracyclophane)
4,16-Dibromo2.2paracyclophane structure
Product Name:4,16-Dibromo2.2paracyclophane
CAS 번호:96392-77-7
MF:C16H14Br2
메가와트:366.090363025665
MDL:MFCD09953451
CID:91121
Update Time:2025-10-14
4,16-Dibromo2.2paracyclophane 화학적 및 물리적 성질
이름 및 식별자
-
- 4,16-Dibromo[2.2]paracyclophane
- 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene (ACI)
- Pseudo-para-4,16-Dibromo[2,2]paracyclophane
- BRXUHYFFGQYIJL-UHFFFAOYSA-N
- racemic-5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
- Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,11-dibromo-
- 4,16-Dibromo[2.2]paracyclophane[5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
- 5,15-dibromotricyclo[9.3.1.1?,?]hexadeca-1(15),4(16),5,7,11,13-hexaene
- 4,16-Dibromo2.2paracyclophane
-
- MDL: MFCD09953451
- 인치: 1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
- InChIKey: QDMAXRJHDMKTQH-UHFFFAOYSA-N
- 미소: C12C=CC(=C(Br)C=1)CCC1C=CC(=C(Br)C=1)CC2
계산된 속성
- 정밀분자량: 363.94600
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 0
실험적 성질
- 색과 성상: 흰색 또는 크림형 결정 분말
- 밀도: 1.565
- 융해점: 249-252°C
- 비등점: 417.9°C at 760 mmHg
- 플래시 포인트: 241.7°C
- 굴절률: 1.627
- PSA: 0.00000
- LogP: 5.09540
- 용해성: 물에 녹지 않다
4,16-Dibromo2.2paracyclophane 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | D270495-500mg |
4,16-Dibromo[2.2]paracyclophane |
96392-77-7 | 500mg |
$ 155.00 | 2022-06-05 | ||
| TRC | D270495-1000mg |
4,16-Dibromo[2.2]paracyclophane |
96392-77-7 | 1g |
$ 260.00 | 2022-06-05 | ||
| TRC | D270495-2000mg |
4,16-Dibromo[2.2]paracyclophane |
96392-77-7 | 2g |
$ 415.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-250mg |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 250mg |
¥173.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-1g |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 1g |
¥439.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-5g |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 5g |
¥1541.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY637-25g |
13,15-dibromotricyclo[8.2.2.2⁴,⁷]hexadeca-1(12),4,6,10,13,15-hexaene |
96392-77-7 | 95% | 25g |
¥5407.0 | 2024-04-15 | |
| abcr | AB584331-100mg |
(R)-4,12-Dibromo[2.2]paracyclophane, 95%, (99% ee); . |
96392-77-7 | 95% | 100mg |
€152.00 | 2025-04-14 | |
| abcr | AB212390-1 g |
4,16-Dibromo[2.2]paracyclophane, 98%; . |
96392-77-7 | 98% | 1g |
€98.00 | 2023-05-06 | |
| abcr | AB212390-5 g |
4,16-Dibromo[2.2]paracyclophane, 98%; . |
96392-77-7 | 98% | 5g |
€246.00 | 2023-05-06 |
4,16-Dibromo2.2paracyclophane 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ; 1 h, rt
1.2 Solvents: Dichloromethane ; 30 min, rt
1.3 Reagents: Bromine ; 5 h, rt; 3 d, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 30 min, rt
1.3 Reagents: Bromine ; 5 h, rt; 3 d, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Iron , Bromine Solvents: Carbon tetrachloride , Dichloromethane ; 24 h, rt
참조
- Synthesis and properties of a novel through-space conjugated polymer with [2.2]paracyclophane and ferrocene in the main chain, Macromolecules, 2003, 36(25), 9319-9324
합성 방법 3
반응 조건
1.1 Reagents: Iron , Bromine Solvents: Carbon tetrachloride , Dichloromethane ; 24 h, reflux
참조
- Synthesis and Properties of Novel σ-π-Conjugated Polymers with Alternating Organosilicon and [2.2]Paracyclophane Units in the Main Chain, Organometallics, 2003, 22(17), 3553-3557
합성 방법 4
반응 조건
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ; 1 h, reflux
1.2 Reagents: Bromine ; 5 h, reflux; 1 h, reflux
1.2 Reagents: Bromine ; 5 h, reflux; 1 h, reflux
참조
- Oligoanilines as charge transporting substances with good heat resistance and solvent solubility, and organic electronic or electroluminescent devices using them, Japan, , ,
합성 방법 5
반응 조건
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; rt; 3 h, 60 °C
참조
- A two-year water-stable 2D MOF with aqueous NIR photothermal conversion ability, Dalton Transactions, 2021, 50(4), 1374-1383
합성 방법 6
반응 조건
1.1 Reagents: Iron , Bromine Solvents: Dimethylformamide
참조
- Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane, Chemical Communications (Cambridge, 2019, 55(97), 14617-14620
합성 방법 7
반응 조건
1.1 Reagents: Bromine Catalysts: Iron
참조
- Chiroptical Properties of Oligophenylenes Anchoring with Stereogenic [2.2]Paracyclophane, Chemistry Letters, 2019, 48(7), 640-643
합성 방법 8
반응 조건
1.1 Reagents: Iron , Bromine Solvents: Dichloromethane ; rt → reflux; 3 h, reflux; overnight, reflux → rt
참조
- Preparation of benzimidazole derivatives as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ; 4 h, reflux; reflux
참조
- [2.2]Paracyclophane as a bridging unit in the design of organic dyes for sensitized solar cells, Chemical Communications (Cambridge, 2012, 48(5), 726-728
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; rt; 30 min, rt
1.2 Reagents: 2-Chlorophenothiazine ; 4 h, reflux
1.2 Reagents: 2-Chlorophenothiazine ; 4 h, reflux
참조
- A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane, Beilstein Journal of Organic Chemistry, 2016, 12, 2443-2449
합성 방법 11
반응 조건
1.1 Reagents: Iron , Bromine Solvents: Carbon tetrachloride ; rt; 1 h, rt
1.2 Reagents: Bromine Solvents: Carbon tetrachloride ; 3 h, rt; 16 h, rt
1.2 Reagents: Bromine Solvents: Carbon tetrachloride ; 3 h, rt; 16 h, rt
참조
- Ultrasensitive In Situ Fluorescence Analysis using Modulated Fluorescence Interference Contrast at Nanostructured Polymer Surfaces, Advanced Materials (Weinheim, 2016, 28(12), 2367-2373
합성 방법 12
반응 조건
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ; 1.5 h, rt
1.2 Reagents: 2-Chlorophenothiazine Solvents: Toluene ; 3 h, reflux; 1.5 h, reflux; cooled
1.2 Reagents: 2-Chlorophenothiazine Solvents: Toluene ; 3 h, reflux; 1.5 h, reflux; cooled
참조
- An improved method for the regiospecific synthesis of polysubstituted [2.2]paracyclophanes, Synlett, 2005, (14), 2130-2134
합성 방법 13
반응 조건
1.1 Reagents: Iron , Bromine ; heated
참조
- Synthesis and chiroptical properties of stereogenic cyclic dimers based on 2,2'-biselenophene and [2.2]paracyclophane, Organic & Biomolecular Chemistry, 2019, 17(39), 8822-8826
합성 방법 14
반응 조건
1.1 Reagents: Iron , Bromine Solvents: Dichloromethane ; 0.5 h
1.2 Solvents: Dichloromethane ; rt; 2 h, reflux
1.3 Reagents: Bromine Solvents: Dichloromethane ; 3 h, reflux; 3 h, reflux; reflux → rt; overnight, rt
1.2 Solvents: Dichloromethane ; rt; 2 h, reflux
1.3 Reagents: Bromine Solvents: Dichloromethane ; 3 h, reflux; 3 h, reflux; reflux → rt; overnight, rt
참조
- Preparation of peptide substituted diphenylhexacyclophane compounds for treatment of hepatitis c virus infection, World Intellectual Property Organization, , ,
4,16-Dibromo2.2paracyclophane Raw materials
- Benzenemethanaminium, 2-bromo-N,N,N,4-tetramethyl-, bromide (1:1)
- tricyclo[8.2.2.2??]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene
4,16-Dibromo2.2paracyclophane Preparation Products
4,16-Dibromo2.2paracyclophane 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
주문 번호:A853354
인벤토리 상태:in Stock
재다:25g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:45
가격 ($):649.0/185.0
Email:sales@amadischem.com
4,16-Dibromo2.2paracyclophane 관련 문헌
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
96392-77-7 (4,16-Dibromo2.2paracyclophane) 관련 제품
- 117635-22-0(Benzene, 1,4-dibromo-2,5-dioctyl-)
- 117635-21-9(2,5-Bis(hexyl)-1,4-dibromobenzene)
- 117635-23-1(1,4-dibromo-2,5-didodecylbenzene)
- 1908-61-8(4-Bromo[2.2]paracyclophane)
- 136984-20-8(5,12-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene)
- 61163-13-1(Einecs 235-818-9)
- 40820-32-4
- 24777-39-7(6-Bromotricyclo[10.2.2.25,8]octadeca-1(15),5,7,12(16),13,17-hexaene)
- 52076-42-3(Benzene, 2-bromo-1,4-dipropyl-)
- 23927-40-4(5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene)
추천 공급업체
Amadis Chemical Company Limited
(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
순결:99%/99%
재다:25g/5g
가격 ($):649.0/185.0